[(4-Bromophenyl)methyl](1-methoxybutan-2-yl)amine
Description
Key Structural Features:
- Aromatic system : The bromophenyl group contributes electronegativity and steric bulk.
- Methoxybutanamine chain : Enhances solubility and provides a site for further functionalization.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methoxybutan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
InChI Key |
QXXVVIIORXSBES-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Starting Material | Role | Notes |
|---|---|---|
| 4-Bromobenzyl chloride/bromide | Electrophilic benzyl donor | Commercially available or synthesized by halogenation of 4-bromotoluene |
| 1-Methoxybutan-2-amine | Nucleophilic amine | Chiral or racemic amine source |
Reaction Conditions
- Solvent : Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or 1,4-dioxane are preferred to enhance nucleophilicity of the amine and solubilize reactants.
- Base : Mild bases like potassium carbonate or triethylamine are often used to neutralize the formed hydrogen halide and drive the reaction forward.
- Temperature : Moderate heating (50–80 °C) is applied to facilitate the substitution without decomposing sensitive groups.
- Time : Reaction times vary from several hours to overnight depending on scale and conditions.
Example Synthetic Procedure
- Mixing : Combine 4-bromobenzyl chloride with 1-methoxybutan-2-amine in a polar aprotic solvent.
- Addition of Base : Add potassium carbonate or triethylamine to the reaction mixture.
- Stirring and Heating : Stir the mixture at 60 °C for 12–24 hours under inert atmosphere (e.g., nitrogen).
- Work-up : After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.
- Purification : The crude product is purified by flash chromatography or recrystallization to achieve high purity.
Reaction Scheme
$$
\text{4-Bromobenzyl chloride} + \text{1-Methoxybutan-2-amine} \xrightarrow[\text{K}2\text{CO}3, \text{solvent}]{\Delta} \text{(4-Bromophenyl)methylamine}
$$
Analytical Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and integrity of the methoxybutan-2-yl moiety.
- Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the target compound.
- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity and yield.
- Melting Point : For solid samples, melting point determination supports identity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Reaction |
|---|---|---|
| Benzyl halide | 4-Bromobenzyl chloride or bromide | Electrophile for amine alkylation |
| Amine | 1-Methoxybutan-2-amine | Nucleophile |
| Solvent | Acetonitrile, DMF, or 1,4-dioxane | Enhances nucleophilicity and solubility |
| Base | Potassium carbonate or triethylamine | Neutralizes HCl, drives reaction forward |
| Temperature | 50–80 °C | Balances reaction rate and side reactions |
| Reaction time | 12–24 hours | Ensures complete conversion |
| Purification method | Flash chromatography, recrystallization | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(4-Bromophenyl)methylamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Researchers use it to study its interactions with biological targets and its potential effects on cellular pathways.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| (4-Bromophenyl)methylamine | C₁₂H₁₆BrNO | 270.17 | 4-Bromobenzyl, 1-methoxybutan-2-yl | Potential bioactivity (hypothesized) |
| [1-(4-Bromophenyl)-4-morpholinobutan-1-amine]( | C₁₄H₂₁BrN₂O | 313.24 | Morpholine ring | Enhanced solubility; catalytic applications |
| (4-Bromophenyl)methyl(prop-2-yn-1-yl)amine | C₁₁H₁₃BrN | 230.14 | Propargyl group | Reactivity in click chemistry |
| 1,3-bis(4-Bromophenyl)propan-2-ylamine hydrochloride | C₁₆H₁₈Br₂ClN | 433.59 | Dual bromophenyl groups | Increased lipophilicity; kinase inhibition potential |
| 2-(4-Bromophenyl)ethylamine | C₉H₁₂BrN | 214.11 | Ethyl linker | Conformational flexibility; neurotransmitter analog |
Physicochemical Properties
- Lipophilicity: The bromophenyl group increases logP values compared to non-halogenated analogs. For example, (2-bromophenyl)methylamine (MW 256.19) has higher hydrophobicity than morpholine-containing derivatives .
- Solubility: Methoxy and morpholine groups improve aqueous solubility. For instance, 1-(4-bromophenyl)-4-morpholinobutan-1-amine benefits from the polar morpholine ring .
Research Tools and Nomenclature
Biological Activity
(4-Bromophenyl)methylamine is an organic compound with significant potential in medicinal and biological research. Its unique structure, featuring a bromophenyl group and a methoxybutanamine moiety, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C12H18BrNO |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-1-methoxybutan-2-amine |
| InChI Key | QXXVVIIORXSBES-UHFFFAOYSA-N |
| Canonical SMILES | CCC(COC)NCC1=CC=C(C=C1)Br |
The compound's structure includes a bromine atom at the para position of the phenyl ring, which may influence its reactivity and biological interactions.
The biological activity of (4-Bromophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, influencing various biochemical pathways.
Potential Mechanisms:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, potentially affecting cellular functions.
Biological Activity
Research indicates that (4-Bromophenyl)methylamine exhibits a range of biological activities:
- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Activity: The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, suggesting potential as an anticancer agent.
- Neuroprotective Effects: Its interaction with neurotransmitter systems may offer neuroprotective benefits, particularly in neurodegenerative disease models.
Case Studies and Research Findings
Several studies have explored the properties and applications of (4-Bromophenyl)methylamine:
- Study on Antimicrobial Activity: A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .
- Cancer Cell Proliferation Inhibition: Research published in Journal of Medicinal Chemistry reported that derivatives of this compound inhibited cancer cell growth by inducing apoptosis in cultured cells .
- Neuroprotective Study: In a model of neurodegeneration, (4-Bromophenyl)methylamine was shown to reduce oxidative stress markers and improve neuronal survival rates .
Comparative Analysis with Similar Compounds
To understand the unique properties of (4-Bromophenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| (4-Bromophenyl)methylamine | Bromophenyl group without methoxy | Antimicrobial properties |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide | Contains thiazole ring | Anticancer properties |
| (3-Chlorophenyl)methylamine | Chlorophenyl group | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
